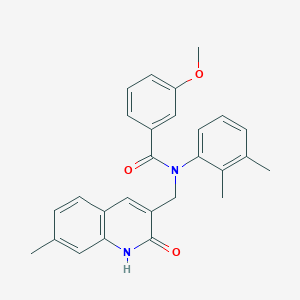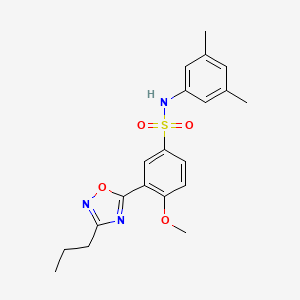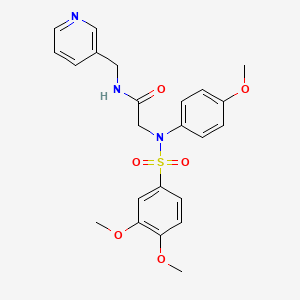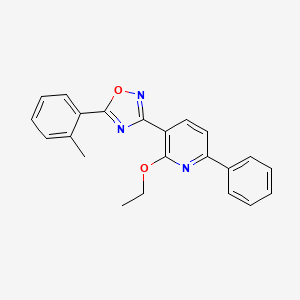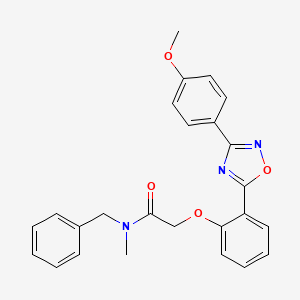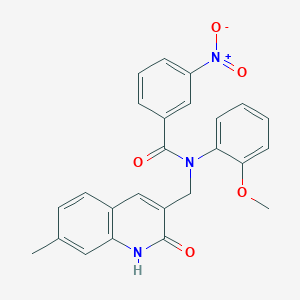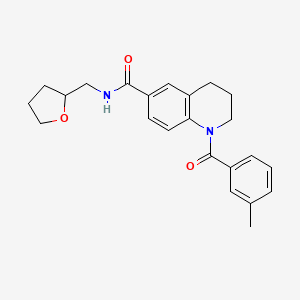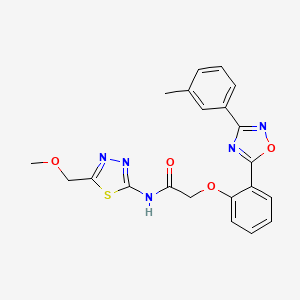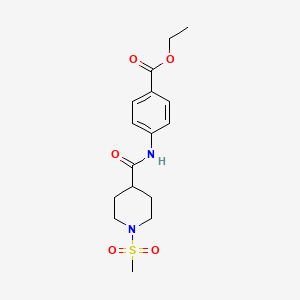
ethyl 4-(1-(methylsulfonyl)piperidine-4-carboxamido)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(1-(methylsulfonyl)piperidine-4-carboxamido)benzoate, also known as MSV-III, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound belongs to the class of piperidine-based molecules and has been found to exhibit a wide range of biological activities.
作用機序
The mechanism of action of ethyl 4-(1-(methylsulfonyl)piperidine-4-carboxamido)benzoate is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. One of the primary targets of this compound is the enzyme dihydroorotate dehydrogenase, which is involved in the biosynthesis of pyrimidine nucleotides. Inhibition of this enzyme leads to a decrease in the production of nucleotides, which are essential for DNA replication and cell division.
Biochemical and Physiological Effects
This compound has been found to exhibit a wide range of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has also been found to have anti-inflammatory effects and can inhibit the activity of certain enzymes involved in inflammation. Furthermore, this compound has been shown to have neuroprotective effects and can protect against oxidative stress-induced neuronal damage.
実験室実験の利点と制限
One of the significant advantages of ethyl 4-(1-(methylsulfonyl)piperidine-4-carboxamido)benzoate is its versatility in different scientific research applications. Its anti-cancer properties make it a potential chemotherapy agent, while its anti-inflammatory and neuroprotective effects make it a promising candidate for the treatment of various neurological disorders. However, one of the limitations of this compound is its low solubility, which can make it challenging to work with in laboratory settings.
将来の方向性
There are several future directions for the research and development of ethyl 4-(1-(methylsulfonyl)piperidine-4-carboxamido)benzoate. One area of interest is the development of more efficient synthesis methods that can produce larger quantities of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, the development of more soluble forms of this compound could enhance its potential as a therapeutic agent.
合成法
The synthesis of ethyl 4-(1-(methylsulfonyl)piperidine-4-carboxamido)benzoate involves a series of chemical reactions that are carried out in a laboratory setting. The starting material for the synthesis is ethyl 4-(4-formylpiperidin-1-yl)benzoate, which is then reacted with methylsulfonyl chloride to form ethyl 4-(1-(methylsulfonyl)piperidine-4-carboxylate). The final step involves the conversion of ethyl 4-(1-(methylsulfonyl)piperidine-4-carboxylate) to this compound through the addition of ammonia and acetic acid.
科学的研究の応用
Ethyl 4-(1-(methylsulfonyl)piperidine-4-carboxamido)benzoate has been found to exhibit a wide range of biological activities, making it a promising candidate for various scientific research applications. One of the significant areas of interest is its potential as a therapeutic agent for the treatment of cancer. Studies have shown that this compound has anti-proliferative effects on cancer cells and can induce apoptosis, making it a potential chemotherapy agent.
特性
IUPAC Name |
ethyl 4-[(1-methylsulfonylpiperidine-4-carbonyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5S/c1-3-23-16(20)13-4-6-14(7-5-13)17-15(19)12-8-10-18(11-9-12)24(2,21)22/h4-7,12H,3,8-11H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVLRGASDKKTPPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

